molecular formula C18H12N2 B15249469 2-(4-Phenylpyridin-2-yl)benzonitrile

2-(4-Phenylpyridin-2-yl)benzonitrile

Cat. No.: B15249469
M. Wt: 256.3 g/mol
InChI Key: YUBYEOKLKONGNU-UHFFFAOYSA-N
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Description

2-(4-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2. It is a yellow solid with a melting point of 135 to 139 °C . This compound is notable for its structural complexity, featuring both a pyridine ring and a benzonitrile group, making it a valuable molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Phenylpyridin-2-yl)benzonitrile typically involves the coupling of pyridine derivatives with benzene derivatives. Common methods include:

Industrial Production Methods: Industrial production often employs green chemistry principles to minimize environmental impact. For instance, the use of ionic liquids as solvents and catalysts can enhance the efficiency and sustainability of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products:

Scientific Research Applications

2-(4-Phenylpyridin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and biological activity.

    Industry: Used in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(4-Phenylpyridin-2-yl)benzonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to metal centers in coordination complexes. This binding can alter the electronic properties of the metal center, influencing catalytic activity and other chemical properties .

Comparison with Similar Compounds

Uniqueness: 2-(4-Phenylpyridin-2-yl)benzonitrile is unique due to its dual functional groups (pyridine and benzonitrile), which provide a versatile platform for various chemical reactions and applications. Its structural complexity allows for a wide range of modifications and functionalizations, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(4-phenylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C18H12N2/c19-13-16-8-4-5-9-17(16)18-12-15(10-11-20-18)14-6-2-1-3-7-14/h1-12H

InChI Key

YUBYEOKLKONGNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3C#N

Origin of Product

United States

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